REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([CH2:8]O)=[N:4][CH:5]=[CH:6][N:7]=1.[C:10]1(=[O:20])[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[C:12](=[O:19])[NH:11]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CC(OC(/N=N/C(OC(C)C)=O)=O)C>C1COCC1>[Cl:1][C:2]1[C:3]([CH2:8][N:11]2[C:12](=[O:19])[C:13]3[C:18](=[CH:17][CH:16]=[CH:15][CH:14]=3)[C:10]2=[O:20])=[N:4][CH:5]=[CH:6][N:7]=1
|
Name
|
|
Quantity
|
47 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=CN1)CO
|
Name
|
|
Quantity
|
58.3 g
|
Type
|
reactant
|
Smiles
|
C1(NC(C2=CC=CC=C12)=O)=O
|
Name
|
|
Quantity
|
89.7 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
77.1 mL
|
Type
|
reactant
|
Smiles
|
CC(C)OC(=O)/N=N/C(=O)OC(C)C
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
crude material
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
did not surpass 40° C
|
Type
|
CUSTOM
|
Details
|
dry loaded
|
Type
|
CUSTOM
|
Details
|
purified by chromatography on silica gel [6″×16″ column, 2.75 kg silica gel
|
Type
|
WASH
|
Details
|
eluting with Hex
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
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Details
|
Residue was dissolved as best as possible in hot CH2Cl2 (500 mL)
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Type
|
ADDITION
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Details
|
after which i-PrOH was added
|
Type
|
CUSTOM
|
Details
|
to precipitate out of solution
|
Type
|
FILTRATION
|
Details
|
Solid was filtered
|
Type
|
WASH
|
Details
|
washed with i-PrOH
|
Type
|
CUSTOM
|
Details
|
oven-dried
|
Type
|
CUSTOM
|
Details
|
to remove all traces of solvent
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=CN1)CN1C(C2=CC=CC=C2C1=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |